4-Amino-3,3-dimethylbutanenitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,3-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-8)3-4-7/h3,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCIPDZAMBNKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 4 Amino 3,3 Dimethylbutanenitrile As a Key Synthetic Intermediate
Applications in Materials Science
Functionalization of Polymeric Systems (e.g., poly(ethylene glycol) backbones)
Reactivity and Chemical Transformations of 4 Amino 3,3 Dimethylbutanenitrile
Reactions of the Nitrile Functionality
The cyano group is a versatile functional group characterized by a carbon-nitrogen triple bond. This functionality can undergo several important transformations, including hydrolysis, reduction, and nucleophilic addition. smolecule.com
The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids or amides as intermediates. smolecule.commasterorganicchemistry.com The reaction is initiated by the protonation of the nitrile nitrogen under acidic conditions, which enhances the electrophilicity of the carbon atom for a subsequent nucleophilic attack by water. askfilo.com
Under controlled conditions, the hydrolysis can often be stopped at the amide stage. For example, the related compound 2-amino-2,3-dimethylbutanenitrile (B50279) can be hydrolyzed to 2-amino-2,3-dimethylbutanamide using concentrated sulfuric acid. nih.gov A patent also describes the microbial-catalyzed hydrolysis of 2-amino-2,3-dimethylbutanenitrile to the corresponding amide using a nitrile hydratase enzyme, highlighting a milder, more selective approach. google.com Complete hydrolysis, typically requiring more forcing conditions like prolonged heating with aqueous acid or base, leads to the formation of the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). masterorganicchemistry.comaskfilo.com
Table 1: Hydrolysis of Aminonitriles
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| 2-Amino-2,3-dimethylbutanenitrile | Concentrated H₂SO₄, then neutralization | 2-Amino-2,3-dimethylbutanamide nih.gov |
| 2-Amino-2,3-dimethylbutanenitrile | Nitrile Hydratase (e.g., from Rhodococcus sp.) | 2-Amino-2,3-dimethylbutanamide google.com |
| Generic Nitrile (R-CN) | H₃O⁺, heat | R-COOH + NH₄⁺ askfilo.com |
This table presents data for closely related compounds to illustrate the expected reactivity.
The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. libretexts.org This reaction effectively converts the cyano group into an aminomethyl group (-CH₂NH₂). A variety of reducing agents can accomplish this conversion.
Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. smolecule.comlibretexts.org Catalytic hydrogenation is another common method, employing catalysts such as Raney nickel, platinum, or ruthenium under a hydrogen atmosphere. libretexts.orggoogle.com A patent describes the efficient reduction of nitriles to primary amines using a ruthenium-on-carbon (Ru/C) catalyst in the presence of ammonia and hydrogen gas at elevated temperature and pressure. google.com The use of ammonia helps to suppress the formation of secondary amine byproducts. google.com More recently, reagents like ammonia borane (B79455) have been used for the metal-free reduction of nitriles. organic-chemistry.org
Table 2: Reagents for Nitrile Reduction to Primary Amines
| Reagent(s) | General Conditions |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Ethereal solvent (e.g., THF, diethyl ether) smolecule.comlibretexts.org |
| H₂ / Raney Ni | High pressure, alcohol solvent libretexts.org |
| H₂ / Ru/C, NH₃ | High pressure and temperature google.com |
| Ammonia Borane (NH₃BH₃) | Thermal conditions, catalyst-free organic-chemistry.org |
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (R-MgX). smolecule.com This reaction provides a valuable route for the formation of ketones after a subsequent hydrolysis step. The initial addition of the Grignard reagent to the nitrile forms an intermediate imine-magnesium salt. Acidic hydrolysis of this intermediate liberates the desired ketone. openstax.org This two-step sequence allows for the construction of a new carbon-carbon bond and the installation of a carbonyl group. smolecule.com
The Strecker reaction, which involves the addition of cyanide to an imine, is another prominent example of nucleophilic addition central to the synthesis of α-aminonitriles. thieme-connect.deacs.org While this is more relevant to the synthesis of the parent compound, it underscores the fundamental reactivity of the cyano group toward nucleophiles.
Table 3: Nucleophilic Addition to Nitriles
| Nucleophile | Intermediate Product | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (R'-MgX) | Iminomagnesium halide | Ketone (R-CO-R') openstax.org |
Reactions of the Primary Amino Group
The primary amino group (-NH₂) in 4-Amino-3,3-dimethylbutanenitrile is a nucleophilic and basic center, allowing it to undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.
The lone pair of electrons on the nitrogen atom of the primary amino group readily attacks electrophiles. Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. libretexts.orgmasterorganicchemistry.com This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Alkylation, the reaction with alkyl halides, introduces an alkyl group onto the nitrogen atom. libretexts.org However, the direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium salt, because the resulting secondary amine is often more nucleophilic than the starting primary amine. libretexts.orglibretexts.org
Table 4: Acylation and Alkylation of Primary Amines
| Reagent Type | Example Reagent | Product Type |
|---|---|---|
| Acyl Halide | Acetyl chloride (CH₃COCl) | N-acylated amine (Amide) libretexts.org |
| Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | N-acylated amine (Amide) |
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.comnih.gov The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com These reactions are typically reversible and are often carried out under conditions where water is removed to drive the equilibrium toward the product. The formation of these imine derivatives can be an important step in the synthesis of more complex heterocyclic structures or for introducing the aminonitrile moiety into larger molecules.
Table 5: Condensation of Primary Amines with Carbonyls
| Carbonyl Compound | Intermediate | Product |
|---|---|---|
| Aldehyde (R'-CHO) | Hemiaminal | Imine / Schiff Base (R-N=CH-R') mdpi.com |
The Versatility of this compound as a Synthetic Intermediate
The chemical compound this compound is a valuable and versatile building block in various fields of chemical synthesis, demonstrating significant utility in agrochemical research, pharmaceutical development, and materials science. Its unique structural features, including a primary amine and a nitrile group on a sterically hindered dimethylbutane framework, make it a key component in the creation of complex molecules with diverse applications.
Advanced Analytical Characterization in 4 Amino 3,3 Dimethylbutanenitrile Research
Elucidation of Structure and Purity in Synthetic Studies
The synthesis of 4-Amino-3,3-dimethylbutanenitrile requires meticulous verification of its molecular structure and the identification of any potential impurities. Advanced spectroscopic and spectrometric methods are indispensable for this purpose.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. researchgate.net While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques offer deeper insights into the complex structure of this compound.
Two-Dimensional (2D) NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity between atoms. uzh.chwalisongo.ac.id A COSY spectrum would reveal the coupling between protons on adjacent carbon atoms, confirming the butane (B89635) backbone and the relative positions of the amino and nitrile groups. An HSQC experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous assignment of the carbon skeleton. For more complex structural problems, Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range couplings (2-3 bonds), further solidifying the structural assignment. ipb.pt
Variable Temperature (VT) NMR: VT-NMR studies can provide information on dynamic processes within the molecule, such as conformational changes or restricted bond rotations. rit.eduox.ac.uk While significant rotational barriers are not expected in the flexible chain of this compound, VT-NMR could be used to study its interactions with other molecules or its behavior in different solvent environments.
| NMR Technique | Information Gained for this compound |
| ¹H NMR | Provides information on the number of different types of protons and their neighboring environments. |
| ¹³C NMR | Shows the number of different types of carbon atoms in the molecule. |
| COSY (2D) | Establishes proton-proton couplings, confirming the connectivity of the carbon chain. uzh.chwalisongo.ac.id |
| HSQC (2D) | Correlates each proton to its directly attached carbon atom. |
| HMBC (2D) | Shows correlations between protons and carbons that are 2-3 bonds apart, confirming the overall structure. ipb.pt |
| Variable Temperature NMR | Can be used to study dynamic processes and intermolecular interactions. rit.eduox.ac.uk |
High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight and elemental composition of a compound. researchgate.net For this compound (C₆H₁₂N₂), HRMS would provide a precise mass measurement that can confirm its molecular formula. uni.lu This technique is also invaluable for identifying and quantifying impurities that may be present from the synthetic process, such as starting materials, byproducts, or residual solvents. The high resolution allows for the differentiation of species with very similar masses, leading to a comprehensive impurity profile.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 113.10733 |
| [M+Na]⁺ | 135.08927 |
| [M-H]⁻ | 111.09277 |
| [M+NH₄]⁺ | 130.13387 |
| [M+K]⁺ | 151.06321 |
| Predicted collision cross section (CCS) values are also available for various adducts, providing another layer of identification. uni.lu |
Chiroptical Methods for Enantiomeric Excess Determination in Asymmetric Synthesis
When this compound is synthesized in a chiral, or enantiomerically enriched, form, it is essential to determine the enantiomeric excess (ee). wikipedia.org Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are well-suited for this purpose.
Circular Dichroism (CD) spectroscopy is a primary chiroptical technique used for this analysis. nih.govresearchgate.net The CD spectrum of a chiral molecule is unique to its enantiomeric form, and the magnitude of the CD signal is directly proportional to the enantiomeric excess. xmu.edu.cn By comparing the CD spectrum of a synthetic sample to that of a pure enantiomer, the ee can be accurately determined. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other. york.ac.uk Recent advancements have enabled high-throughput screening of enantiomeric excess using CD spectroscopy. nih.govhindsinstruments.com
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental separation technique that is widely used in the analysis of this compound to monitor reactions, assess purity, and determine kinetic parameters.
Gas Chromatography (GC) for Volatile Species and Reaction Monitoring
Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. googleapis.com In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. GC can be used to monitor the progress of the synthesis of this compound by tracking the disappearance of starting materials and the appearance of the product over time. google.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for identifying the components of a reaction mixture. sigmaaldrich.comjocpr.com For chiral analysis, a chiral stationary phase can be used to separate the enantiomers of this compound.
High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics and Product Purity
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including this compound. bevital.no HPLC is particularly useful for monitoring reaction kinetics, where samples are taken from a reaction at various time points and analyzed to determine the concentration of reactants and products. pharm.or.jprsc.org This data allows for the determination of reaction rates and the elucidation of reaction mechanisms.
HPLC is also the gold standard for determining the purity of the final product. lgcstandards.comlgcstandards.com By using a suitable column and mobile phase, impurities can be separated from the main product and quantified. For the analysis of chiral this compound, chiral HPLC, which employs a chiral stationary phase, is the most common method for determining enantiomeric excess with high accuracy. rsc.orggoogle.com
| Chromatographic Technique | Application for this compound | Key Information Obtained |
| Gas Chromatography (GC) | Reaction monitoring, analysis of volatile impurities. | Progress of reaction, identification of volatile components. googleapis.comgoogle.com |
| GC with Chiral Column | Separation of enantiomers. | Enantiomeric ratio. |
| High-Performance Liquid Chromatography (HPLC) | Reaction kinetics, purity assessment. | Reaction rates, product purity. bevital.nopharm.or.jprsc.org |
| HPLC with Chiral Column | Determination of enantiomeric excess. | Highly accurate enantiomeric excess values. rsc.orggoogle.com |
Solid-State Characterization (if crystalline forms are studied)
The solid-state properties of a chemical compound are fundamental to its characterization and application. When a compound can be isolated in a crystalline form, a variety of analytical techniques can be employed to understand its three-dimensional structure and intermolecular interactions. This is crucial for controlling the physical properties of the material, such as solubility, stability, and hygroscopicity.
X-ray Diffraction for Crystal Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction studies for this compound. While the synthesis and use of this compound are mentioned in various patents and chemical literature, its crystal structure has not been reported.
For a related compound, 2-Amino-2,3-dimethylbutanamide, a derivative of 2-Amino-2,3-dimethylbutanenitrile (B50279), single-crystal X-ray diffraction data is available. iucr.orgnih.gov This study revealed a monoclinic crystal system with the space group P21/c for the racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide. iucr.orgnih.gov In its crystal structure, intermolecular N—H···O hydrogen bonds are key interactions that link the enantiomers into a three-dimensional network. iucr.orgnih.gov
Should crystalline forms of this compound be isolated and studied in the future, X-ray diffraction analysis would be indispensable in elucidating its molecular and supramolecular structure. Such a study would generate a wealth of data, including the unit cell parameters, space group, and atomic coordinates. This information would be invaluable for understanding its physical properties and for any potential applications in materials science or as a pharmaceutical intermediate.
Computational and Theoretical Investigations of 4 Amino 3,3 Dimethylbutanenitrile
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Amino-3,3-dimethylbutanenitrile, these methods would provide a deep understanding of its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the ground state properties of molecules. For this compound, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and calculate various properties. analis.com.my
These calculations would yield key data points such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT is used to calculate global reactivity descriptors, which help in predicting the chemical behavior of the molecule. While specific data for this compound is not available, studies on related aminonitriles provide expected values for such parameters. analis.com.my
Table 1: Predicted Global Reactivity Descriptors for a Generic Aminonitrile (Note: This table is illustrative and based on typical values for similar compounds, not specific calculations for this compound.)
| Parameter | Symbol | Typical Value Range | Predicted Property |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.0 to 2.0 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 7.0 to 9.0 eV | Chemical stability, low reactivity |
| Chemical Hardness | η | 3.5 to 4.5 eV | Resistance to deformation of electron cloud |
| Electronegativity | χ | 2.5 to 3.0 eV | Electron-attracting power |
These parameters collectively suggest that aminonitriles are generally stable molecules but possess reactive sites, primarily the amino and nitrile groups, capable of participating in chemical reactions. analis.com.my
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, the HOMO would likely be localized on the nitrogen atom of the amino group, which is the most electron-rich and nucleophilic site. The LUMO, conversely, would be expected to be centered around the antibonding π* orbital of the nitrile group (C≡N), which is the most electrophilic site.
This distribution, common in aminonitriles, dictates the molecule's reactivity. The amino group acts as a nucleophile in reactions, while the nitrile carbon is susceptible to nucleophilic attack. rsc.org The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical stability; a large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. analis.com.my
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic structure, molecular modeling and dynamics simulations provide insights into the physical behavior of the molecule, such as its shape and interaction with its environment.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. For this compound, the key rotatable bonds are between C1-C2, C2-C3, and C3-C4. The bulky tert-butyl group (two methyl groups on C3) significantly restricts the conformational freedom of the molecule.
A systematic conformational search would identify the lowest energy (most stable) conformers. It is predicted that the most stable conformer would arrange the amino group and the bulky tert-butyl group to minimize steric hindrance. In cyclohexane (B81311) derivatives, a bulky group like a tert-butyl group strongly prefers an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgmaricopa.edu A similar principle would apply here, where the molecule adopts a staggered conformation that places the large groups as far apart as possible. youtube.com Studies on other acyclic molecules show that gauche interactions between bulky substituents increase the energy and are therefore less favored. youtube.com
Solvent Effects on Reactivity
The solvent in which a reaction occurs can dramatically influence its rate and mechanism. numberanalytics.comrsc.org Computational models can simulate these effects using either implicit or explicit solvent models. nih.gov
Implicit Solvation Models (e.g., PCM): The Polarizable Continuum Model (PCM) treats the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and is used to calculate how a solvent's polarity stabilizes or destabilizes reactants, products, and transition states. For a reaction involving this compound, such as its hydrolysis, a polar solvent like water would be expected to stabilize charged intermediates and transition states, thereby accelerating the reaction. numberanalytics.com
Explicit Solvation Models: These models involve including individual solvent molecules in the calculation. This is more computationally intensive but allows for the study of specific interactions like hydrogen bonding. nih.gov For this compound, explicit water molecules would form hydrogen bonds with both the amino group (as a hydrogen bond donor and acceptor) and the nitrile nitrogen (as a hydrogen bond acceptor). These specific interactions are crucial for accurately modeling reactions in protic solvents.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is invaluable for mapping out the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, a key reaction pathway of interest would be its formation via the Strecker synthesis or its subsequent hydrolysis.
The Strecker synthesis involves the reaction of an aldehyde, ammonia (B1221849), and cyanide. masterorganicchemistry.com Computational studies on the Strecker reaction mechanism have detailed the formation of an imine intermediate, followed by the nucleophilic attack of a cyanide ion. harvard.eduresearchgate.net DFT calculations can model the geometries of the transition states for these steps and determine the energy barriers, providing a quantitative understanding of the reaction kinetics. harvard.edu For instance, the mechanism of the hydrolysis of the nitrile group to a carboxylic acid involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. masterorganicchemistry.com Computational modeling can elucidate the multi-step pathway, including all intermediates and transition states, and explain how factors like pH can influence the reaction outcome. arxiv.org While no specific studies on this compound exist, the general mechanisms elucidated for other aminonitriles would be directly applicable. mdpi.com
Future Perspectives and Emerging Research Areas in the Chemistry of 4 Amino 3,3 Dimethylbutanenitrile
The chemical compound 4-Amino-3,3-dimethylbutanenitrile, with its distinct arrangement of a primary amine, a nitrile group, and a sterically hindered quaternary carbon center, presents a unique scaffold for further scientific exploration. Research is moving beyond fundamental synthesis and characterization into more advanced and application-driven domains. The following sections detail the emerging research areas and future perspectives that are poised to shape the scientific landscape for this molecule.
Q & A
Q. What are the common synthetic routes for 4-Amino-3,3-dimethylbutanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization reactions. For example, potassium tert-butoxide in tetrahydrofuran (THF) facilitates cyclization of precursors like 2-amino-4-chloro-3,3-dimethylbutanenitrile. Optimizing reaction temperature (typically 0–25°C) and solvent polarity improves yield by minimizing side reactions such as hydrolysis of the nitrile group . Alternative routes involve nucleophilic substitution of halogenated intermediates with ammonia under anhydrous conditions.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Spectroscopic techniques are critical:
- NMR : Distinct signals for the amino proton (δ 1.2–1.5 ppm, singlet), nitrile carbon (δ 120–125 ppm in NMR), and dimethyl groups (δ 0.9–1.1 ppm) .
- IR : Strong absorption at ~2240 cm (C≡N stretch) and ~3350 cm (N-H stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 126.1 (calculated for CHN) .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests show degradation under strong acidic/basic conditions, requiring storage at 2–8°C in inert atmospheres .
- Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to moisture to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How do computational methods predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal electron density distribution: the nitrile carbon is electrophilic, while the amino group acts as a weak nucleophile. Fukui indices indicate preferential attack at the nitrile site, aligning with experimental observations in Knoevenagel condensations . Solvent effects (e.g., THF vs. ethanol) are modeled using the Polarizable Continuum Model (PCM) to optimize reaction pathways .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer : Common by-products (e.g., hydrolyzed amides or dimerized species) are minimized by:
- Temperature Control : Maintaining sub-ambient temperatures during cyclization .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)) enhance selectivity in Heck-type couplings .
- Chromatographic Monitoring : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies and quantifies impurities early .
Q. How does this compound function as a precursor in organosilicon chemistry?
- Methodological Answer : The amino group facilitates silane coupling reactions. For example, in surface functionalization, it reacts with trichlorosilanes to form stable Si-N bonds, critical for anchoring ligands on silica nanoparticles. Reaction kinetics studies (Arrhenius plots) show activation energies of ~50 kJ/mol, with optimal yields achieved at 60–80°C in toluene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
